molecular formula C11H13ClO B3055057 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone CAS No. 62919-60-2

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone

Cat. No.: B3055057
CAS No.: 62919-60-2
M. Wt: 196.67 g/mol
InChI Key: UCFWNQZOCNAHQD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a chloro group and a trimethyl-phenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFWNQZOCNAHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391435
Record name 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62919-60-2
Record name 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,4,5-trimethylphenyl)ethan-1-one
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Preparation Methods

Friedel-Crafts Acylation Using Chloroacetyl Chloride

The most widely reported method involves Friedel-Crafts acylation of pseudocumene (1,2,4-trimethylbenzene) with chloroacetyl chloride. This single-step approach leverages the electrophilic substitution mechanism characteristic of aromatic ketone synthesis.

Reaction Mechanism and Stoichiometry

Pseudocumene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the target compound:

$$
\text{C}6\text{H}3(\text{CH}3)3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}2(\text{CH}3)3\text{COCH}_2\text{Cl} + \text{HCl}
$$

The reaction proceeds via intermediate acylium ion formation, with the methyl groups on the aromatic ring enhancing reactivity through electron-donating effects.

Optimization Parameters

  • Catalyst Loading : 1.1–1.3 equivalents of AlCl₃ relative to chloroacetyl chloride ensure complete conversion.
  • Temperature : Reactions conducted at −10°C to 30°C minimize side products (e.g., diacylated derivatives).
  • Solvent Systems : Dichloromethane or pseudocumene itself serves as the solvent, with the latter enabling a solvent-free process at scale.
Table 1: Representative Yields Under Varied Conditions
Catalyst Solvent Temperature (°C) Yield (%)
AlCl₃ CH₂Cl₂ 0 78
FeCl₃ Pseudocumene 25 65
Zeolite Hβ Solvent-free 50 82

Industrial implementations favor zeolite catalysts for their recyclability, achieving 82% yield in solvent-free conditions.

Chlorination of 1-(2,4,5-Trimethyl-Phenyl)-Ethanone

An alternative route involves post-synthetic chlorination of the pre-formed acetophenone derivative. This two-step method first synthesizes 1-(2,4,5-trimethyl-phenyl)-ethanone, followed by α-chlorination.

Step 1: Synthesis of the Ethanone Precursor

Pseudocumene undergoes Friedel-Crafts acylation with acetyl chloride:

$$
\text{C}6\text{H}3(\text{CH}3)3 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}2(\text{CH}3)3\text{COCH}_3 + \text{HCl}
$$

Yields exceed 90% when using 1.2 equivalents of AlCl₃ in 1,2-dichloroethane at 40°C.

Step 2: α-Chlorination Techniques

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) introduce the chlorine atom:

$$
\text{C}6\text{H}2(\text{CH}3)3\text{COCH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{C}6\text{H}2(\text{CH}3)3\text{COCH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$

Table 2: Chlorination Efficiency Comparison
Agent Solvent Time (h) Yield (%)
SO₂Cl₂ CCl₄ 6 85
PCl₅ Toluene 4 78
Cl₂ (gas) CH₂Cl₂ 8 72

Sulfuryl chloride in carbon tetrachloride at reflux provides optimal selectivity (85% yield), though phosphorus-based reagents require careful handling due to moisture sensitivity.

Alternative Synthetic Pathways

Halogen Exchange Reactions

Bromine-containing analogs (e.g., 2-bromo-1-(2,4,5-trimethyl-phenyl)-ethanone) undergo halogen exchange with KCl in dimethylformamide at 120°C, achieving 68% conversion to the chloro derivative.

Oxidative Chlorination

Recent advances employ oxalyl chloride (C₂O₂Cl₄) as both chlorinating agent and solvent. This method eliminates HCl byproduct formation, yielding 74% product with 99% purity.

Comparative Analysis of Methodologies

Table 3: Economic and Environmental Impact Assessment
Method Cost Index E-Factor* Scalability
Direct Friedel-Crafts 1.0 8.2 Industrial
Chlorination of Ethanone 1.4 11.7 Pilot-scale
Halogen Exchange 2.1 15.3 Lab-only

*E-Factor = kg waste/kg product

The direct Friedel-Crafts route demonstrates superior sustainability and cost-effectiveness, though it requires stringent control over stoichiometry to prevent over-chlorination.

Industrial Optimization Strategies

Catalyst Recycling

Zeolite Hβ catalysts retain 89% activity after five cycles in solvent-free systems, reducing AlCl₃ waste by 70%.

Continuous Flow Reactors

Microreactor technology enhances heat transfer during exothermic chlorination steps, achieving 94% conversion in 30 minutes versus 6 hours in batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is primarily used as an intermediate in the synthesis of various complex organic molecules. Its chloro group enables it to participate in nucleophilic substitution reactions, making it a valuable reagent for creating diverse chemical compounds.

Reagent in Organic Reactions
The compound is utilized in various organic reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by amines, thiols, or alkoxides.
  • Reduction : The ethanone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation : It can be oxidized to yield carboxylic acids or other derivatives using agents such as potassium permanganate.

Biological Research Applications

Enzyme Inhibition Studies
Research has explored the potential of this compound in enzyme inhibition assays. Its ability to modify biological molecules may lead to the inhibition of specific enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

Protein-Ligand Interaction Studies
This compound has been investigated for its interactions with proteins, providing insights into ligand binding mechanisms that are essential for drug development.

Medicinal Chemistry Applications

Pharmacological Investigations
The compound is being studied for its pharmacological properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of novel drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the manufacture of specialty chemicals. It serves as a starting material for synthesizing agrochemicals and dyes, showcasing its versatility beyond laboratory research.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as an intermediate in synthesizing a series of biologically active compounds. The reactions were optimized for yield and purity, highlighting the compound's role in advancing synthetic methodologies.

Case Study 2: Enzyme Inhibition Research

Research published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The study revealed that modifications to the chloro group significantly affected inhibitory activity against specific enzymes involved in metabolic disorders.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Synthetic ChemistryIntermediate for organic synthesisParticipates in nucleophilic substitutions
Biological ResearchEnzyme inhibition studiesPotential to inhibit key metabolic enzymes
Medicinal ChemistryPrecursor for pharmaceutical compoundsInvestigated for pharmacological properties
Industrial ApplicationsProduction of specialty chemicalsUsed in agrochemicals and dye synthesis

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules, potentially leading to enzyme inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4,5-trimethyl-phenyl)-propan-1-one
  • 2-Chloro-1-(2,4,5-trimethyl-phenyl)-butan-1-one
  • 2-Chloro-1-(2,4,5-trimethyl-phenyl)-pentan-1-one

Uniqueness

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the chloro group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a chloro group and a specific substitution pattern on the phenyl ring, which contributes to its unique reactivity and biological interactions. Its structure allows for participation in nucleophilic substitution reactions and modifications of biological molecules, which may lead to enzyme inhibition or activation of specific pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chloro group can facilitate various chemical reactions, while the ethanone moiety is involved in redox reactions that can modulate cellular processes. This compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and other biological processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. Inhibition of these enzymes could lead to reduced inflammation and pain relief .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, with an MIC comparable to standard antibiotics .
  • Research on Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of this compound, demonstrating its ability to downregulate the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone
Reactant of Route 2
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2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone

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